molecular formula C11H14BrNO2 B2561255 Tert-butyl 3-amino-5-bromobenzoate CAS No. 1520388-94-6

Tert-butyl 3-amino-5-bromobenzoate

Cat. No.: B2561255
CAS No.: 1520388-94-6
M. Wt: 272.142
InChI Key: QPIAGNOKDVASQZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-5-bromobenzoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with tert-butyl, amino, and bromine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5-bromobenzoate typically involves the bromination of tert-butyl 3-aminobenzoate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzene ring . The reaction conditions often include the use of solvents such as dichloromethane or acetic acid, and the reaction temperature is maintained at a moderate level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-5-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of tert-butyl 3-amino-5-hydroxybenzoate or tert-butyl 3-amino-5-alkoxybenzoate.

    Oxidation: Formation of tert-butyl 3-nitro-5-bromobenzoate.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Coupling: Formation of biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-bromobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and amino groups on the benzene ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-4-bromobenzoate
  • Tert-butyl 3-amino-5-chlorobenzoate
  • Tert-butyl 3-amino-5-fluorobenzoate

Uniqueness

Tert-butyl 3-amino-5-bromobenzoate is unique due to the specific positioning of the bromine and amino groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

tert-butyl 3-amino-5-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIAGNOKDVASQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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